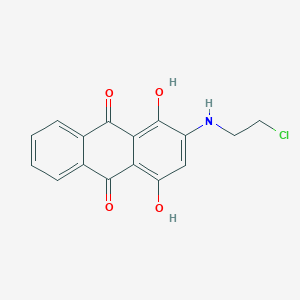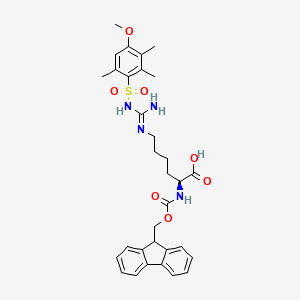
Fmoc-homoArg(Mtr)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-homoArg(Mtr)-OH: is a derivative of the amino acid homoarginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect the guanidino group of homoarginine, preventing unwanted side reactions during peptide chain assembly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-homoArg(Mtr)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of homoarginine is protected using the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group. This is achieved by reacting homoarginine with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group of homoarginine is then protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: Fmoc-homoArg(Mtr)-OH undergoes deprotection reactions to remove the Fmoc and Mtr groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of this compound reacts with the carboxyl group of another amino acid to form a peptide bond.
Major Products Formed: The major products formed from these reactions are peptides containing homoarginine residues, which can be further modified or used in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-homoArg(Mtr)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the incorporation of homoarginine residues into peptide chains, which can enhance the biological activity and stability of the peptides .
Biology and Medicine: In biological and medical research, peptides containing homoarginine residues are studied for their potential therapeutic applications. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also employed in the production of diagnostic reagents and biomaterials .
Wirkmechanismus
The mechanism of action of peptides containing homoarginine residues involves interactions with specific molecular targets such as enzymes, receptors, and cell membranes. The guanidino group of homoarginine can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological processes .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Arg(Pbf)-OH: This compound is similar to Fmoc-homoArg(Mtr)-OH but contains arginine instead of homoarginine.
Fmoc-Lys(Boc)-OH: This compound contains lysine with a tert-butyloxycarbonyl (Boc) protecting group.
Uniqueness: this compound is unique due to the presence of the homoarginine residue, which provides distinct properties such as increased peptide stability and enhanced biological activity compared to arginine-containing peptides .
Eigenschaften
Molekularformel |
C32H38N4O7S |
|---|---|
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
(2S)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m0/s1 |
InChI-Schlüssel |
MYPHFLRAJFYMDO-MHZLTWQESA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


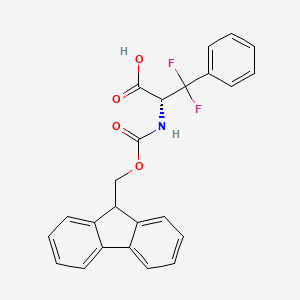
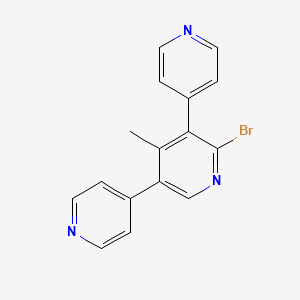
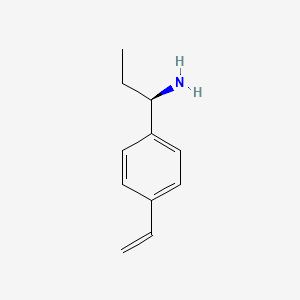
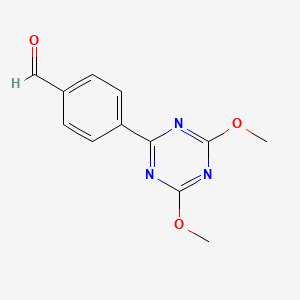

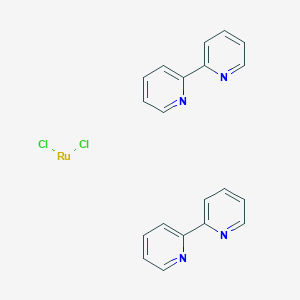
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
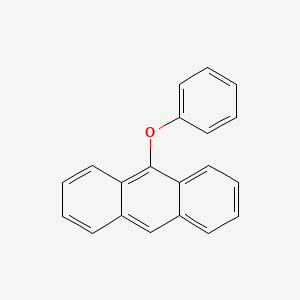
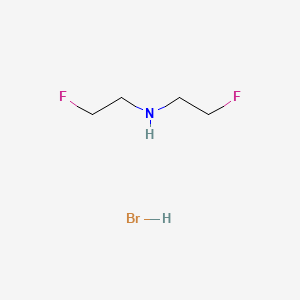

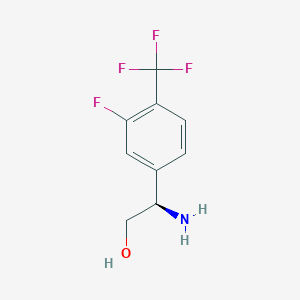
![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
